Mycophenolic acid (MPA) is a potent immunosuppressant derived from various Penicillium fungal species. [, ] It acts as a non-competitive, reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanosine nucleotides. [] This mechanism primarily affects lymphocytes, impacting their proliferation and function. MPA is widely studied for its applications in organ transplantation, autoimmune diseases, and its potential as an anti-cancer and antiviral agent.
Several studies highlight the biosynthetic potential of Penicillium roqueforti for MPA production. [] Gamma radiation mutagenesis combined with response surface optimization of fermentation mediums, specifically using KH2PO4 and FeSO4·7H2O, led to significant increases in MPA yield (up to 2933.32 mg/L). [] This approach holds promise for large-scale industrial production of MPA.
Studies explore the chemical reactivity of MPA, particularly its metabolism and potential for derivatization. MPA undergoes extensive metabolism, primarily through glucuronidation by UGT enzymes, forming MPA glucuronide (MPAG). [, , ] Researchers are investigating chemical modifications to MPA, such as attaching albumin binders like mycophenolic acid (MPA) or developing peptide mimetics, to improve its pharmacokinetic properties. [, ]
The provided abstracts primarily focus on the pharmacokinetic properties of MPA, highlighting its high inter-individual variability in absorption, distribution, metabolism, and excretion. [, , , , , , ] Studies also emphasize the influence of factors like protein binding, particularly albumin levels, on MPA exposure. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2